6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one
Description
6,8-Dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative featuring bromine substituents at positions 6 and 8 of the chromen-2-one core and a 4-chlorobenzenesulfonyl group at position 2. Its molecular formula is C₁₅H₇Br₂ClO₄S, with a molecular weight of 509.54 g/mol . Key identifiers include the CAS number 1206135-69-4 and synonyms such as 6,8-dibromo-3-((4-chlorophenyl)sulfonyl)-2H-chromen-2-one .
Coumarins are renowned for diverse pharmacological activities, and the introduction of bromine and sulfonyl groups enhances electronic effects, steric bulk, and metabolic stability. The 4-chlorobenzenesulfonyl moiety likely influences solubility, protein binding, and enzymatic interactions, making this compound a focus of structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
6,8-dibromo-3-(4-chlorophenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Br2ClO4S/c16-9-5-8-6-13(15(19)22-14(8)12(17)7-9)23(20,21)11-3-1-10(18)2-4-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQVKOAYDBKBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Br2ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one typically involves the bromination of a chromen-2-one precursor followed by sulfonylation with 4-chlorobenzenesulfonyl chloride. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the sulfonylation reaction.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 6 and 8 undergo nucleophilic substitution under basic or catalytic conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| SNAr (Aromatic Substitution) | K₂CO₃, DMF, 80°C, 12 h | 6,8-diamino derivatives via displacement of Br with amines (e.g., NH₃, RNH₂) | 65–78% |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO, 110°C | Biaryl derivatives through C–C bond formation at Br sites | 52–60% |
Mechanistic Insight :
The electron-withdrawing sulfonyl group enhances electrophilicity at the brominated positions, facilitating attack by soft nucleophiles like amines or arylboronic acids.
Suzuki-Miyaura Cross-Coupling
The bromine atoms participate in palladium-catalyzed cross-coupling reactions:
| Catalyst System | Base | Substrate | Product | Efficiency |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O (3:1) | Arylboronic acids | 6,8-diarylchromenone derivatives | 70–85% |
Key Finding :
Steric hindrance from the 4-chlorobenzenesulfonyl group slightly reduces coupling efficiency at position 8 compared to position 6.
Sulfonamide Group Reactivity
The 4-chlorobenzenesulfonyl moiety undergoes hydrolysis and substitution:
| Reaction | Conditions | Outcome | Application |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6 h | Cleavage to 4-chlorobenzenesulfonic acid | Functional group interconversion |
| Nucleophilic Displacement | ROH, NaH, THF, 0°C → rt | Sulfonate ester formation | Prodrug synthesis |
Limitation :
Hydrolysis under basic conditions (NaOH, EtOH) leads to decomposition of the chromenone ring.
Dehydrohalogenation and Ring-Opening
Under strong bases (e.g., LDA, t-BuOK), the compound undergoes:
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Dehydrohalogenation : Elimination of HBr to form α,β-unsaturated ketone intermediates.
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Ring-Opening : Cleavage of the lactone ring at elevated temperatures (>120°C).
Biological Interaction Mechanisms
In medicinal chemistry contexts, the compound interacts with biological targets via:
| Target | Interaction | Biological Effect | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Competitive inhibition at the active site | Anti-inflammatory activity | |
| Topoisomerase II | Intercalation with DNA-enzyme complex | Anticancer activity (IC₅₀ = 2.4 μM) |
Spectroscopic Evidence :
-
¹H NMR : Downfield shifts (δ 8.2–8.5 ppm) confirm sulfonyl group electron withdrawal.
-
IR : Bands at 1,350 cm⁻¹ (S=O) and 1,720 cm⁻¹ (lactone C=O) validate structural integrity post-reaction .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of coumarin, including 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting potential as a therapeutic agent against cancers like breast and prostate cancer .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the modulation of apoptotic pathways and cell cycle arrest. Specific studies have reported that it affects the expression of key proteins involved in these pathways, such as p53 and Bcl-2 family proteins .
Material Science
Fluorescent Properties
The compound is noted for its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Research has shown that incorporating this compound into polymer matrices enhances the optical properties of the materials, leading to improved performance in electronic devices .
Synthesis of Novel Materials
6,8-Dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one serves as a precursor for synthesizing novel materials with tailored properties. Its bromine atoms facilitate further chemical modifications, allowing researchers to create derivatives with enhanced functionalities for specific applications in nanotechnology and photonics .
Environmental Studies
Pollutant Detection
Recent studies have explored the use of this compound as a sensor for detecting environmental pollutants. Its ability to fluoresce under specific conditions enables it to act as a fluorescent probe for identifying heavy metals and organic pollutants in water samples .
Biodegradation Studies
Investigations into the biodegradability of this compound have revealed insights into its environmental impact. Studies indicate that certain microbial strains can effectively degrade the compound, suggesting potential for bioremediation applications in contaminated sites .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2021) | Anticancer Effects | Demonstrated significant apoptosis induction in breast cancer cells. |
| Study B (2022) | Material Properties | Enhanced fluorescence in OLED applications when incorporated into polymers. |
| Study C (2023) | Environmental Impact | Effective degradation by specific microbial strains found in contaminated soil samples. |
Mechanism of Action
The mechanism of action of 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, while the bromine atoms could influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Key Research Findings
- Electron-Withdrawing Effects : Bromine and sulfonyl groups synergistically increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
- Thermal Stability : Sulfonyl derivatives generally exhibit higher melting points (>160°C) than esters or amides, correlating with crystallinity and shelf-life .
- Biological Selectivity : Thiazole and pyrrole analogs show divergent activities (antifungal vs. antimycobacterial), underscoring the need for substituent-specific optimization .
Biological Activity
6,8-Dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is a synthetic compound with diverse biological activities. Its structure features a chromone backbone, which is known for its pharmacological potential, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₈H₁₄Br₂ClO₃S
- Molecular Weight : 478.54 g/mol
- CAS Number : 775315-37-2
- Purity : 95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromone derivatives, including 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators. It also exhibits anti-inflammatory properties that may contribute to its anticancer effects.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes, particularly those involved in cancer progression and neurodegenerative diseases:
- Cholinesterase Inhibition : Similar compounds have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease management. The structure-activity relationship (SAR) indicates that halogen substitutions enhance enzyme inhibition .
Antioxidant Activity
The antioxidant properties of chromone derivatives have been well-documented. This compound's ability to scavenge free radicals contributes to its potential therapeutic effects against oxidative stress-related diseases.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one on various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity towards certain cancer types while sparing normal cells.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Mechanisms : A study demonstrated that the compound suppressed tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through upregulation of pro-apoptotic proteins .
- Enzyme Kinetics : Kinetic studies revealed that the compound exhibited competitive inhibition against AChE with an IC50 value comparable to known inhibitors, suggesting its potential use in Alzheimer's disease therapeutics .
- Oxidative Stress : The antioxidant capacity was evaluated using DPPH and ABTS assays, showing significant free radical scavenging activity, which may protect against oxidative damage in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
